molecular formula C18H17N5O3S B3619814 ({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)(diphenyl)acetic acid

({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)(diphenyl)acetic acid

Cat. No.: B3619814
M. Wt: 383.4 g/mol
InChI Key: PZVHGNFNSBDJIR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tetrazolyl group, a thioacetyl group, and a diphenylacetic acid group. The tetrazolyl group is a type of heterocyclic compound that contains four nitrogen atoms and one carbon atom in a five-membered ring . The thioacetyl group is a sulfur-containing group that is similar to an acetyl group but with a sulfur atom instead of an oxygen atom . The diphenylacetic acid group is a type of aromatic compound that contains two phenyl groups attached to an acetic acid group .


Molecular Structure Analysis

The molecular structure of the compound would be quite complex due to the presence of several different functional groups. The tetrazolyl group would contribute to the polarity of the molecule and could potentially form hydrogen bonds . The thioacetyl group would likely have a partial positive charge on the sulfur atom and a partial negative charge on the carbonyl oxygen . The diphenylacetic acid group would contribute to the overall size and shape of the molecule and could potentially participate in π-π stacking interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the tetrazolyl group could potentially make the compound more polar and increase its solubility in water . The thioacetyl group could potentially increase the compound’s reactivity . The diphenylacetic acid group could potentially increase the compound’s size and shape, which could influence its physical properties such as melting point and boiling point .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if the compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with . Without more information, it’s difficult to speculate on the potential mechanism of action of this compound.

Future Directions

The future directions for research on this compound would depend on its intended use. If the compound shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in preclinical and clinical trials . If the compound is intended to be used in materials science, future research could focus on studying its physical properties and potential applications .

Properties

IUPAC Name

2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-2,2-diphenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-23-17(20-21-22-23)27-12-15(24)19-18(16(25)26,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,19,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVHGNFNSBDJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)(diphenyl)acetic acid
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({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)(diphenyl)acetic acid
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({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)(diphenyl)acetic acid
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({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)(diphenyl)acetic acid
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({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)(diphenyl)acetic acid
Reactant of Route 6
({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)(diphenyl)acetic acid

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